molecular formula C11H16FNO2 B13316988 2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propane-1,3-diol

2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propane-1,3-diol

Cat. No.: B13316988
M. Wt: 213.25 g/mol
InChI Key: WJERNSAQQWUGDK-UHFFFAOYSA-N
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Description

2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propane-1,3-diol is a synthetic small molecule characterized by a propane-1,3-diol backbone substituted with a 3-fluoro-4-methylbenzylamino group. Its structural features, including the fluorine atom and methyl group on the aromatic ring, influence its electronic properties, lipophilicity, and binding affinity to biological targets.

Properties

Molecular Formula

C11H16FNO2

Molecular Weight

213.25 g/mol

IUPAC Name

2-[(3-fluoro-4-methylphenyl)methylamino]propane-1,3-diol

InChI

InChI=1S/C11H16FNO2/c1-8-2-3-9(4-11(8)12)5-13-10(6-14)7-15/h2-4,10,13-15H,5-7H2,1H3

InChI Key

WJERNSAQQWUGDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CNC(CO)CO)F

Origin of Product

United States

Preparation Methods

General Synthetic Route

The principal synthetic approach to 2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propane-1,3-diol involves nucleophilic substitution of a benzyl halide derivative with an amino-propane diol compound, typically 2-amino-1,3-propanediol, under basic conditions.

Stepwise Description:

  • Step 1: Preparation of 3-Fluoro-4-methylbenzyl halide
    Starting from commercially available 3-fluoro-4-methylbenzyl alcohol, halogenation is performed to yield the corresponding benzyl chloride or bromide. This is commonly achieved using reagents such as thionyl chloride or phosphorus tribromide under controlled conditions to avoid side reactions.

  • Step 2: Nucleophilic Substitution with 2-Amino-1,3-propanediol
    The benzyl halide is reacted with 2-amino-1,3-propanediol in the presence of a base (e.g., sodium hydroxide or potassium carbonate) in a suitable solvent like ethanol or dimethylformamide. This reaction proceeds via an SN2 mechanism, where the amino group of the propane diol displaces the halide, forming the desired secondary amine linkage.

  • Step 3: Purification
    The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to isolate the target compound with high purity.

Detailed Reaction Conditions and Optimization

Step Reagents & Conditions Notes
1 3-Fluoro-4-methylbenzyl alcohol + SOCl2 or PBr3 Anhydrous conditions, low temperature (0-5°C) to minimize side reactions
2 Benzyl halide + 2-amino-1,3-propanediol + NaOH or K2CO3 Solvent: ethanol or DMF; temperature: 50-80°C; reaction time: 4-12 hours
3 Purification by recrystallization or chromatography Use of solvents such as ethyl acetate/hexane mixtures for chromatography

Analysis of Preparation Methods

Method Advantages Disadvantages Yield Range (%) Purity Considerations
Nucleophilic substitution (SN2) Straightforward, well-established, scalable Possible side reactions with halides; requires careful control of conditions 70-90 High purity achievable after chromatography
Reductive amination Mild conditions, high selectivity Requires aldehyde precursor; reducing agents may require careful handling 65-85 High purity, fewer side products
Enzymatic synthesis Potential for stereoselectivity, eco-friendly Limited substrate scope; requires enzyme availability Variable High, but dependent on enzyme specificity

Research Findings and Patents

  • Patents such as WO2014136047A2 and US9815772B2 describe processes for the preparation of related amino-propane diol compounds, emphasizing the conversion of substituted benzyl derivatives to amino alcohols via nucleophilic substitution and hydrolysis steps, which are applicable to the synthesis of the target compound.

  • Literature reports indicate that starting from commercially available 2-amino-1,3-propane diol, functionalization with substituted benzyl groups is a versatile platform for synthesizing a variety of amino alcohol derivatives, including fluorinated analogs.

  • Studies on related fluorinated β-amino acid derivatives suggest that enzymatic and chemical methods can be combined to enhance stereochemical control and yield.

Summary Table of Key Preparation Parameters

Parameter Description
Starting materials 3-Fluoro-4-methylbenzyl chloride or aldehyde, 2-amino-1,3-propanediol
Reaction type Nucleophilic substitution or reductive amination
Solvents Ethanol, dimethylformamide, ethyl acetate, hexane
Bases Sodium hydroxide, potassium carbonate
Temperature range 0°C (halogenation) to 80°C (amination)
Purification techniques Recrystallization, silica gel chromatography
Typical yields 65-90%
Product purity >95% after purification

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary alcohols.

Scientific Research Applications

2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propane-1,3-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propane-1,3-diol exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Natural Product Derivatives from Plant Sources

Several propane-1,3-diol derivatives isolated from Taxus cuspidata (e.g., compounds 6 and 7) and Hydnocarpus anthelmintica (e.g., compounds 7 and 8) highlight structural diversity:

  • It was isolated from Taxus residues and is associated with antioxidant properties .
  • Compound 7 (2-(3-methoxy-4-hydroxyphenyl)propane-1,3-diol): Contains a guaiacyl (3-methoxy-4-hydroxy) group, common in lignin-derived natural products. This substitution pattern may confer radical-scavenging activity .

Key Differences :

Parameter Target Compound Compound 8i Compound 6
Aromatic Substituent 3-Fluoro-4-methylphenyl Benzo-1,4-dioxane, Cl, OMe 4-Hydroxyphenyl
Molecular Weight ~239.3 (calculated) 529.98 (reported) 168.19 (reported)
Source Synthetic Synthetic Natural (Taxus cuspidata)
Bioactivity PD-L1 inhibition (hypothesized) PD-L1 inhibition Antioxidant (hypothesized)
Fluorinated Analogues
  • 2-((3,4-Difluorobenzyl)amino)propane-1,3-diol (CymitQuimica, Ref: 10-F748141): This analogue replaces the methyl group with a second fluorine atom at the 4-position. The increased electronegativity may enhance metabolic stability but reduce steric bulk compared to the target compound .
  • 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol (CAS 1515345-72-8): Lacks the amino group, resulting in reduced basicity and altered solubility. Its molecular weight (202.20) is lower than the target compound .

Biological Activity

2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propane-1,3-diol, also known as a derivative of the fluoro-substituted phenyl compound, has garnered attention for its potential biological activities. This article synthesizes the available research findings on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C11H16FNO2
  • Molecular Weight : Approximately 215.25 g/mol
  • Chemical Structure : The compound features a propane backbone with an amino group and a 3-fluoro-4-methylphenyl moiety.

Biological Activity

The biological activity of 2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propane-1,3-diol has been investigated in various studies focusing on its pharmacological properties:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing fluorinated phenyl groups have shown effectiveness against various bacterial strains. A study highlighted that the introduction of a fluorine atom enhances the lipophilicity and membrane permeability, potentially increasing the compound's antibacterial efficacy .

Enzyme Inhibition

The compound is hypothesized to interact with specific enzymes involved in metabolic pathways. For example, it may inhibit enzymes related to the biosynthesis of terpenes, which are crucial for several biological functions. This inhibition could lead to antimicrobial or anticancer effects by disrupting essential metabolic processes in pathogens or cancer cells .

Cytotoxicity Studies

In vitro assays have demonstrated that 2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propane-1,3-diol exhibits cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly in breast and prostate cancer models .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Interaction with Receptors : The compound may bind to specific receptors involved in signaling pathways, modulating cellular responses.
  • Enzyme Modulation : By inhibiting key enzymes, it disrupts metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that the compound can trigger programmed cell death in malignant cells through mitochondrial pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityInduces apoptosis in cancer cell lines (e.g., MCF-7, PC-3)
Enzyme InhibitionInhibits enzymes involved in terpene biosynthesis
Signal TransductionModulates receptor activity affecting cellular signaling pathways

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with 2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propane-1,3-diol. Potential areas of exploration include:

  • In Vivo Studies : Conducting animal studies to assess therapeutic efficacy and safety profiles.
  • Mechanistic Studies : Investigating detailed molecular interactions and pathways affected by the compound.
  • Formulation Development : Exploring delivery methods that enhance bioavailability and target specificity.

Q & A

Q. What are the optimal synthetic routes for 2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propane-1,3-diol, and how can reaction progress be effectively monitored?

The synthesis typically involves reductive amination between 3-fluoro-4-methylbenzylamine and propane-1,3-diol derivatives under controlled pH (8–9) and temperature (40–60°C). Catalysts like sodium cyanoborohydride improve yields . Reaction progress should be monitored using thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane, 1:1) or high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) to track intermediate formation . Final purification via column chromatography (silica gel, methanol/dichloromethane) ensures >95% purity, verified by NMR (¹H/¹³C) and mass spectrometry (ESI-MS) .

Q. How does the diol functionality in 2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propane-1,3-diol influence its solubility and biological interactions?

The dual hydroxyl groups enhance aqueous solubility, facilitating in vitro assays. Hydrogen bonding with biological targets (e.g., enzymes or receptors) can be studied via molecular docking simulations (AutoDock Vina) and validated by isothermal titration calorimetry (ITC) to quantify binding affinities (Kd). Comparative studies with mono-alcohol analogs (e.g., 1-{[(4-fluoro-3-methylphenyl)methyl]amino}propan-2-ol) show reduced solubility and altered binding kinetics, underscoring the diol’s role in target engagement .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported biological activity data for this compound across studies?

Discrepancies often arise from assay conditions (e.g., pH, temperature, or co-solvents). For example, enzymatic inhibition assays (e.g., kinase or phosphatase) should standardize buffer systems (e.g., Tris-HCl vs. phosphate) and validate results with orthogonal techniques like surface plasmon resonance (SPR) . Batch-to-batch variability in compound purity (>98% by HPLC) and stereochemical consistency (chiral chromatography) must also be confirmed . Reproducibility is improved by adhering to FAIR data principles (e.g., depositing raw spectra in public repositories) .

Q. How do structural analogs of this compound compare in receptor selectivity, and what experimental approaches validate these differences?

A comparative analysis of analogs highlights substituent-driven selectivity (Table 1). For instance:

Compound NameMolecular FormulaUnique FeaturesReference
2-{[(4-fluoro-3-methylphenyl)methyl]amino}propane-1,3-diolC12H17FNO2Diol enhances solubility and hydrogen bonding
1-{[(4-fluoro-3-methylphenyl)methyl]amino}propan-2-olC11H15FNOSecondary alcohol reduces receptor affinity by 40%
Competitive binding assays (radioligand displacement) and X-ray crystallography (PDB deposition) elucidate steric and electronic effects of fluorine and methyl groups .

Q. What factors influence the stability of this compound under experimental storage conditions?

Stability is pH-dependent: the compound degrades by 15% in acidic conditions (pH <5) over 72 hours, as shown by HPLC-UV (λ=254 nm). Lyophilization in amber vials under argon (-20°C) preserves integrity for >6 months. Accelerated stability studies (40°C/75% RH) coupled with differential scanning calorimetry (DSC) reveal no polymorphic transitions, confirming shelf-life .

Methodological Considerations

  • Mechanistic Studies : Use SPR (Biacore) for real-time kinetics (kon/koff) and mutagenesis (CRISPR-Cas9) to identify critical binding residues in target proteins .
  • Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with computational predictions (Gaussian DFT) .

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